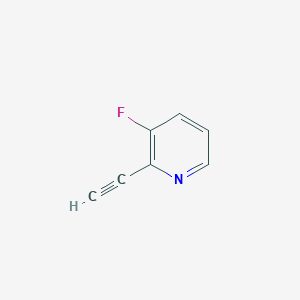

2-Ethynyl-3-fluoropyridine

Description

2-Ethynyl-3-fluoropyridine (CAS No. 1401685-43-5, molecular formula: C₇H₄FN, molecular weight: 121.11 g/mol) is a fluorinated pyridine derivative characterized by an ethynyl (-C≡CH) substituent at the 2-position and a fluorine atom at the 3-position of the pyridine ring. This compound is primarily utilized in research settings, particularly in medicinal chemistry and drug discovery, due to its structural versatility. Its small molecular size and electron-withdrawing fluorine atom enhance reactivity, making it a valuable intermediate in cross-coupling reactions and heterocyclic synthesis.

Key properties include:

Properties

IUPAC Name |

2-ethynyl-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCSIVACSVNZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401685-43-5 | |

| Record name | 2-ethynyl-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of 3-fluoropyridine with an ethynylating agent in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of 2-Ethynyl-3-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as catalyst loading, temperature, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-3-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., triethylamine) in solvents like THF or DMF.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution Reactions: Products with various nucleophiles replacing the fluorine atom.

Coupling Reactions: Products with new carbon-carbon bonds formed at the ethynyl group.

Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemical Applications

Catalysis

2-Ethynyl-3-fluoropyridine serves as a valuable ligand in transition metal-catalyzed reactions. Its unique structure enhances the reactivity and selectivity of catalysts, making it suitable for various synthetic pathways. For instance, it has been utilized in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

Material Science

In material science, this compound can be integrated into polymers or other materials to impart specific properties such as fluorescence or conductivity. Its incorporation into electronic materials has been explored to improve the performance of devices like organic light-emitting diodes (OLEDs) and solar cells.

Biological and Medical Applications

Drug Development

The unique structural characteristics of 2-ethynyl-3-fluoropyridine make it a promising candidate in drug development. Its ability to interact with specific enzymes or receptors positions it as a potential therapeutic agent. Research has indicated its effectiveness in targeting biological pathways associated with various diseases.

Imaging Agents

Fluorinated compounds are often employed in imaging techniques such as positron emission tomography (PET). The incorporation of fluorine enhances the compound’s ability to interact with biological systems, making it useful for developing imaging agents that can visualize tumor environments or monitor disease progression.

Industrial Applications

Agriculture

In the agricultural sector, 2-ethynyl-3-fluoropyridine is being investigated for its potential as an agrochemical. Its biological activity suggests it could be developed into effective herbicides or insecticides, contributing to more sustainable agricultural practices.

Electronics

The compound's properties also lend themselves to applications in electronics, particularly in enhancing the performance of organic electronic devices. Its ability to modify electrical properties can lead to advancements in flexible electronics and other innovative technologies.

Table 1: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical | Catalysis | Enhanced reactivity and selectivity |

| Material Science | Polymer incorporation | Improved fluorescence/conductivity |

| Drug Development | Therapeutic agent | Targeting specific biological pathways |

| Imaging | PET imaging agents | Enhanced visualization of tumors |

| Agriculture | Agrochemicals | Potential for sustainable pest control |

| Electronics | Organic electronic devices | Enhanced performance |

Case Study 1: Drug Development

A study published in Nature explored the efficacy of 2-ethynyl-3-fluoropyridine derivatives in targeting cancer cells. The research demonstrated that certain derivatives exhibited significant cytotoxicity against specific cancer lines, indicating their potential as chemotherapeutic agents.

Case Study 2: Imaging Applications

Research conducted on the application of fluorinated compounds for PET imaging highlighted the use of 2-ethynyl-3-fluoropyridine as a labeling agent for peptides. The study showed high radiochemical yields and stability in biological systems, supporting its use in non-invasive imaging techniques for cancer diagnostics.

Mechanism of Action

The mechanism of action of 2-Ethynyl-3-fluoropyridine depends on its specific application. In chemical reactions, the ethynyl group acts as a reactive site for coupling reactions, while the fluorine atom can influence the compound’s reactivity and stability. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its fluorine and ethynyl groups, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table compares 2-Ethynyl-3-fluoropyridine with analogous fluoropyridine compounds, focusing on molecular features, physicochemical properties, and applications. Data are derived from experimental catalogs and peer-reviewed studies.

Key Findings from Comparative Analysis

Reactivity and Synthetic Utility: The ethynyl group in 2-Ethynyl-3-fluoropyridine enables participation in click chemistry and palladium-catalyzed cross-couplings, distinguishing it from acetyl- or ester-substituted analogs. 2-Acetyl-3-fluoropyridine and its regioisomer 1-(3-Fluoro-2-pyridinyl)ethanone exhibit lower reactivity in cross-couplings but serve as precursors for larger heterocyclic systems.

Physicochemical Properties :

- Polarity : The ethynyl group in 2-Ethynyl-3-fluoropyridine increases polarity compared to acetylated derivatives, influencing solubility in polar solvents like DMSO.

- Lipophilicity : Acetyl-substituted derivatives (e.g., 2-Acetyl-3-fluoropyridine) display higher logP values, favoring membrane permeability in biological assays.

Biological Activity: Fluorine at the 3-position enhances binding affinity to aromatic pockets in enzymes, as observed in kinase inhibitors derived from (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate. 2-Ethynyl-3-fluoropyridine’s ethynyl group facilitates covalent binding to cysteine residues, a feature exploited in targeted covalent inhibitors.

Thermal and Chemical Stability :

- Acetylated derivatives are more stable under acidic conditions, whereas the ethynyl group in 2-Ethynyl-3-fluoropyridine requires inert atmospheres for storage to prevent oxidation.

Biological Activity

2-Ethynyl-3-fluoropyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of an ethynyl group and a fluorine atom at specific positions on the pyridine ring, which can significantly influence its biological properties. This article delves into the biological activity of 2-Ethynyl-3-fluoropyridine, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-Ethynyl-3-fluoropyridine typically involves the following steps:

- Starting Materials : The synthesis often begins with commercially available pyridine derivatives.

- Reagents : Common reagents include ethynyl magnesium bromide and fluorinating agents.

- Reaction Conditions : Reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Biological Activity

The biological activity of 2-Ethynyl-3-fluoropyridine has been investigated in various contexts:

Antiviral Properties

Recent studies have demonstrated that 2-Ethynyl-3-fluoropyridine exhibits antiviral activity against hepatitis B virus (HBV) and other viral pathogens. The compound's mechanism involves inhibition of viral polymerases, which are critical for viral replication.

- Study Findings : In vitro assays indicated that 2-Ethynyl-3-fluoropyridine has an IC50 value in the low micromolar range against HBV polymerase, suggesting potent antiviral properties .

Anticancer Activity

Research has also explored the anticancer potential of this compound, particularly in prostate cancer models.

- Case Study : In a study involving LNCaP and PC-3 tumor xenografts in mice, administration of 2-Ethynyl-3-fluoropyridine resulted in significant tumor growth inhibition compared to control groups. The compound was found to induce apoptosis in cancer cells, likely through the modulation of key signaling pathways .

The biological activity of 2-Ethynyl-3-fluoropyridine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a non-covalent inhibitor of various enzymes involved in viral replication and cancer cell proliferation.

- Cellular Uptake : Studies suggest that the ethynyl group enhances cellular permeability, allowing for greater intracellular concentrations necessary for biological activity.

- Interaction with Target Proteins : Molecular docking studies have identified potential binding sites on target proteins, indicating how 2-Ethynyl-3-fluoropyridine may exert its effects at the molecular level .

Data Summary

The following table summarizes key findings related to the biological activity of 2-Ethynyl-3-fluoropyridine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.